molecular formula C15H12BrN5O3S B2719425 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole CAS No. 1327529-77-0

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Cat. No. B2719425
CAS RN: 1327529-77-0
M. Wt: 422.26
InChI Key: IDIGYCFWHOXNMP-UHFFFAOYSA-N
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Description

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Compounds similar to "5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole" have been synthesized and evaluated for their antimicrobial as well as antitubercular activities. Molecular docking studies suggest their potential as antitubercular agents by inhibiting Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A), indicating good activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes (Shingare et al., 2022).

Pharmacological Evaluation for Anti-inflammatory and Antioxidant Activities

Heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole compounds, have been computationally and pharmacologically evaluated for their potential toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involve docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), showing moderate inhibitory effects across various assays (Faheem, 2018).

Antifungal and Cytotoxic Activities

Research on sulfone-linked bis heterocycles, incorporating pyrrolyl/pyrazolyl arylaminosulfonylmethyl 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, has demonstrated promising antimicrobial activity and cytotoxicity. Some derivatives exhibited notable antibacterial and antifungal activities against specific pathogens, and a particular focus was on their cytotoxic activity against A549 lung carcinoma cells, indicating potential for further investigation as antimicrobial and anticancer agents (Muralikrishna et al., 2012).

properties

IUPAC Name

5-[1-(4-bromophenyl)sulfonylazetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O3S/c16-11-1-3-12(4-2-11)25(22,23)21-8-10(9-21)15-19-14(20-24-15)13-7-17-5-6-18-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIGYCFWHOXNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

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